2-Amino-N-phenylthiophene-3-carboxamide is a chemical compound characterized by its unique molecular structure and potential applications in various scientific fields. The compound has the molecular formula and a molecular weight of 218.28 g/mol. It includes functional groups that make it a valuable building block in organic synthesis and medicinal chemistry.
2-Amino-N-phenylthiophene-3-carboxamide is classified as an aminothiophene derivative. It belongs to the broader category of thiophene compounds, which are known for their aromatic properties and biological activities. This classification highlights its relevance in organic synthesis and drug discovery.
The synthesis of 2-amino-N-phenylthiophene-3-carboxamide can be achieved through several methods, often involving the reaction of thiophene derivatives with amines and carboxylic acids or their derivatives.
Technical details on specific reaction pathways may vary, but they generally follow standard protocols for amide formation through nucleophilic acyl substitution.
The molecular structure of 2-amino-N-phenylthiophene-3-carboxamide features a thiophene ring fused with an amine group and a carboxamide functional group. The compound's structure can be represented as follows:
This structural representation indicates the presence of heteroatoms (nitrogen and sulfur), which contribute to the compound's chemical reactivity and biological properties.
The compound contains:
2-Amino-N-phenylthiophene-3-carboxamide participates in various chemical reactions typical for amides and thiophenes:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or novel properties.
The mechanism of action for 2-amino-N-phenylthiophene-3-carboxamide, particularly in biological contexts, often involves its interaction with specific biological targets such as enzymes or receptors. For example, it has been studied as an inhibitor of Mycobacterium tuberculosis DNA gyrase B domain, where it binds to the enzyme and inhibits its activity, thereby preventing bacterial replication .
Research indicates that compounds like 2-amino-N-phenylthiophene-3-carboxamide can exhibit varying degrees of inhibition based on structural modifications, highlighting the importance of structure–activity relationships in drug design.
The physical properties of 2-amino-N-phenylthiophene-3-carboxamide include:
Chemical properties include:
Relevant data from studies indicate that these properties contribute to its utility in both synthetic chemistry and pharmacology .
2-Amino-N-phenylthiophene-3-carboxamide has several applications in scientific research:
The structural architecture of 2-amino-N-phenylthiophene-3-carboxamide features a thiophene ring substituted at position 2 with an amino group (-NH₂) and at position 3 with a phenylcarboxamide moiety (-CONHC₆H₅). This configuration creates a versatile pharmacophore with dual hydrogen-bond donor (amino group) and acceptor (carbonyl oxygen) sites, facilitating interactions with diverse biological targets [4] . Its molecular weight of 218.28 g/mol and moderate lipophilicity (LogP ≈ 2.5, predicted) align with drug-like properties, enabling cellular permeability while retaining solubility for pharmacological evaluation [1].
The synthesis of this core scaffold primarily leverages the Gewald reaction, a multicomponent condensation involving an aldehyde/ketone, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur. This efficient one-pot methodology enables the introduction of diverse substituents at the thiophene C-4 and C-5 positions [4] [5]. For example, reacting phenylacetaldehyde with ethyl cyanoacetate and sulfur yields ethyl 2-amino-5-phenylthiophene-3-carboxylate, which is subsequently hydrolyzed and amidated with aniline to furnish 2-amino-N-phenylthiophene-3-carboxamide. Alternative routes include Suzuki-Miyaura cross-coupling for installing (hetero)aryl groups at C-5 using brominated thiophene precursors [3]. These synthetic strategies underpin the generation of extensive libraries for structure-activity relationship (SAR) studies.
Synthetic Method | Key Reagents/Steps | Core Products Generated | Primary Application |
---|---|---|---|
Gewald Reaction | Aldehyde/Ketone, Ethyl cyanoacetate, S₈, Base | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | Ag85C/Pks13 inhibitors for TB [5] |
Amide Coupling (EDC/HOBt) | 5-Arylthiophene-2-carboxylic acid + Aniline derivatives | N-Phenyl-5-arylthiophene-2-carboxamides | Ebola entry inhibitors [3] |
Suzuki Coupling | 5-Bromothiophene-2-carboxamide + Arylboronic acid/Pd catalyst | 5-(Substituted phenyl)thiophene-2-carboxamides | DNA GyrB inhibitors [2] |
Mitsunobu Reaction | Phenolic derivatives + N-Boc-hydroxypiperidine/DIAD, then deprotection | 5-(O-Piperidinylphenyl)thiophene-2-carboxamides | Viral entry inhibitors [3] |
This scaffold’s versatility is evidenced by its role as a precursor to advanced inhibitors. For instance, 2-benzamido-5-phenylthiophene-3-carboxamide (a derivative where the 2-amino group is acylated) emerged as a potent Mycobacterium tuberculosis (Mtb) DNA gyrase B (GyrB) inhibitor (IC₅₀ = 0.76 μM) [2]. Similarly, modifications like introducing piperidine-oxy linkers at the C-5 phenyl enhanced antiviral activity against Ebola virus pseudotypes [3]. The scaffold’s conformational flexibility allows optimal binding within enzyme active sites (e.g., GyrB ATPase domain), while its aromatic systems enable π-stacking interactions critical for target engagement [2] [5].
Tuberculosis Drug Discovery: Derivatives of this scaffold directly address antimicrobial resistance in tuberculosis. Compound 23 (2-benzamido-5-phenylthiophene-3-carboxamide) inhibits Mtb GyrB with an IC₅₀ of 0.86 ± 0.81 μM in M. smegmatis and 0.76 ± 0.25 μM in Mtb supercoiling assays. Crucially, it exhibits a minimum inhibitory concentration (MIC) of 4.84 μM against drug-sensitive Mtb H37Rv and retains efficacy against isoniazid-, rifampicin-, and fluoroquinolone-resistant strains, highlighting its potential against multidrug-resistant TB (MDR-TB) [2]. Another derivative, compound 33 (ethyl 2-amino-4-methyl-5-(2-naphthoyl)thiophene-3-carboxylate), targets Pks13—an enzyme essential for mycolic acid biosynthesis in Mtb. It demonstrates remarkable potency (MIC = 0.23 μM against H37Rv; MIC = 0.20–0.44 μM against MDR/XDR strains) by inhibiting mycolate production [5].
Compound ID | Structural Features | Target | Biological Activity | Resistance Profile |
---|---|---|---|---|
23 [2] | 2-Benzamido-5-phenylthiophene-3-carboxamide | DNA GyrB | Mtb GyrB IC₅₀ = 0.76 ± 0.25 μM; MIC = 4.84 μM | Active against MDR strains |
33 [5] | Ethyl 2-amino-4-methyl-5-(2-naphthoyl)thiophene-3-carboxylate | Pks13 | MIC = 0.23 μM (H37Rv); MIC = 0.20–0.44 μM (MDR/XDR) | Effective against MDR/XDR Mtb |
sc-306861 [1] | 2-Amino-N-phenylthiophene-3-carboxamide (Core) | N/A | Building block for derivatization | Scaffold for novel inhibitors |
Oncology Therapeutics: In glioblastoma (GBM) research, structural analogues like 9c and 10q (2-aminocycloalkylthiophene-3-carboxamides) potently inhibit ANO1 (TMEM16A), a calcium-activated chloride channel overexpressed in tumors. ANO1 blockade suppresses GBM cell proliferation, migration, and invasion by disrupting ion homeostasis and signal transduction. These compounds exhibit >100-fold selectivity over ANO2, mitigating neurotoxicity risks [7]. Their mechanism involves disrupting Ca²⁺-dependent Cl⁻ efflux, which is critical for glioma cell motility and tumor progression.
Antiviral Potential: While not directly reported for the parent compound, closely related 5-phenylthiophene-3-carboxamides with ortho-piperidine-oxy substitutions demonstrate potent Ebola virus entry inhibition. Initial hits like compound 1 (EC₅₀ = 5.91 μM against EBOV-GP pseudotypes) were optimized to derivatives with sub-micromolar activity by modifying the C-2 amide and C-5 phenyl substituents. These inhibit viral entry by disrupting host-pathogen interactions essential for endosomal fusion [3].
The 2-amino-N-phenylthiophene-3-carboxamide scaffold exemplifies rational drug design against intractable diseases. Its adaptability in targeting phylogenetically distinct pathogens (mycobacteria, viruses) and dysregulated human proteins (ANO1) underscores its broad utility in advancing global health therapeutics.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8